molecular formula C26H25N3O2S B12212988 N-[(2Z)-3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide

N-[(2Z)-3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide

Cat. No.: B12212988
M. Wt: 443.6 g/mol
InChI Key: JKRZUESUSNFKPH-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide is a complex organic compound with a unique structure that includes a thiazole ring, benzamide group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the benzamide group and other substituents. Common reagents used in these reactions include thioamides, aldehydes, and amines. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, acids, bases, and other reagents depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H25N3O2S

Molecular Weight

443.6 g/mol

IUPAC Name

N-[3-(3-methoxypropyl)-4-phenyl-2-phenylimino-1,3-thiazol-5-yl]benzamide

InChI

InChI=1S/C26H25N3O2S/c1-31-19-11-18-29-23(20-12-5-2-6-13-20)25(28-24(30)21-14-7-3-8-15-21)32-26(29)27-22-16-9-4-10-17-22/h2-10,12-17H,11,18-19H2,1H3,(H,28,30)

InChI Key

JKRZUESUSNFKPH-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=C(SC1=NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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